2,2-Dimethyl-1-(oxan-4-yl)propan-1-one

Catalog No.
S14170504
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-1-(oxan-4-yl)propan-1-one

Product Name

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one

IUPAC Name

2,2-dimethyl-1-(oxan-4-yl)propan-1-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-10(2,3)9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3

InChI Key

CLDNXQLDFSYGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCOCC1

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is a cyclic diether ketone characterized by a six-membered oxane ring and a ketone functional group. This compound, with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of 128.17 g/mol, appears as a colorless liquid with a boiling point of 126-128°C and a melting point of -51°C. It has a density of 0.97 g/cm³ and is soluble in polar organic solvents such as water, ethanol, and acetone . The compound is notable for its reactivity in organic transformations, making it a valuable reagent in synthetic organic chemistry.

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids.
  • Reduction: Reduction reactions can occur with hydrogen gas in the presence of palladium catalysts, producing alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can take place with halogenated derivatives under basic conditions.

These reactions highlight the compound's versatility in synthetic applications.

Research into the biological activity of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one has identified potential therapeutic properties. It has been investigated for its effects on biological systems, including enzyme inhibition and receptor binding. Some studies suggest that it may possess anti-inflammatory and antimicrobial properties, warranting further exploration for pharmaceutical applications .

The synthesis of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one typically involves:

  • Reaction of Acetone: Combining acetone with paraformaldehyde and methanol under acidic conditions (e.g., sulfuric acid) to form the desired compound.
  • Purification: The product can be purified through distillation or recrystallization techniques.

In industrial settings, large-scale batch reactors are often employed to ensure controlled temperature and pressure during synthesis, leading to high yields and purity .

The compound has several applications across various fields:

  • Synthetic Organic Chemistry: Used as an intermediate for synthesizing more complex molecules.
  • Pharmaceuticals: Investigated for potential therapeutic uses, including drug development.
  • Material Science: Employed in creating new materials due to its unique chemical properties.

Several compounds share structural similarities with 2,2-dimethyl-1-(oxan-4-yl)propan-1-one. Here are some notable examples:

Compound NameStructural Features
2,2-Dimethyl-1-(1,4,5-oxadiazepan-4-yl)propan-1-oneContains an oxadiazepane ring instead of oxane.
3-Methyl-1-(oxan-4-yl)propan-1-oneSimilar ketone structure but with methyl substitution.
2-Methyl-1-(tetrahydrofuran-2-yl)propan-1-oneFeatures a tetrahydrofuran ring instead of oxane.

Uniqueness

The uniqueness of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one lies in its combination of the piperazine and oxane rings, which confer specific chemical and biological properties not found in other similar compounds. Its structural configuration allows it to engage in diverse

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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